4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12BrN3O3S/c15-11-8-16-18(10-11)12-3-5-14(6-4-12)22(19,20)17-9-13-2-1-7-21-13/h1-8,10,17H,9H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms.Scientific Research Applications
Gastroprotective Properties
Research on compounds with similar bromo-pyrazol and furan moieties, such as ebrotidine, has demonstrated unique properties that could be relevant. Ebrotidine exhibits gastroprotective effects by enhancing the physicochemical characteristics of mucus gel, which includes increasing mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. This is achieved through the drug's ability to enhance the synthesis and secretion of sulfo- and sialomucins and phospholipids of gastric mucus, promoting mucin macromolecular assembly. Furthermore, it enhances the gastric mucosal expression of integrin receptors for interaction with extracellular matrix proteins such as laminin, indicating a potential for facilitating mucosal repair and maintaining mucosal integrity (Slomiany & Piotrowski, 1997).
Cytochrome P450 Isoforms Inhibition
The compound's structural features, particularly the presence of bromo and pyrazol groups, might influence the activity of cytochrome P450 isoforms, which are crucial in drug metabolism. Selective inhibition of these enzymes can prevent drug-drug interactions and modulate the metabolism of various pharmaceuticals. For instance, studies on chemical inhibitors of cytochrome P450 isoforms have highlighted the importance of structural selectivity for inhibiting specific isoforms, suggesting that modifications in compounds like 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide could target specific metabolic pathways (Khojasteh et al., 2011).
Environmental Pollutants and Toxicity
The brominated component of this compound suggests a potential environmental impact, similar to that of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are known for their persistence and toxicity. Research on these compounds underscores the importance of monitoring and understanding the environmental and health risks associated with brominated organic pollutants. This suggests that studies on the environmental fate and toxicological profile of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide could provide valuable insights into its potential as an environmental contaminant and its effects on human health (Birnbaum et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c15-11-8-16-18(10-11)12-3-5-14(6-4-12)22(19,20)17-9-13-2-1-7-21-13/h1-8,10,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVLTOZSKNDWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682098 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide | |
CAS RN |
1199773-46-0 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(2-furanylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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